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Compound of Interest

Compound Name:
n-(2-

Aminophenyl)methanesulfonamide

CAS No.: 37073-18-0

Cat. No.: B1295899

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
Aminophenyl)methanesulfonamide. The information detailed herein is essential for the

unambiguous identification, characterization, and quality control of this compound in research

and development settings. This document collates available mass spectrometry data and

provides an in-depth analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopic characteristics based on analogous compounds and fundamental

spectroscopic principles.

Molecular Structure
N-(2-Aminophenyl)methanesulfonamide possesses a primary amine group and a

methanesulfonamide moiety attached to a benzene ring in an ortho configuration. This unique

arrangement of functional groups gives rise to a distinct spectroscopic signature.
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Molecular Formula: C₇H₁₀N₂O₂S Molecular Weight: 186.23 g/mol

Spectroscopic Data
The following sections present the mass spectrometry, nuclear magnetic resonance, and

infrared spectroscopy data for N-(2-Aminophenyl)methanesulfonamide.

Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and

elemental composition of a compound. The predicted collision cross-section (CCS) values for

various adducts of N-(2-aminophenyl)methanesulfonamide provide valuable information for

its identification in complex mixtures.[1]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 187.05358 135.7

[M+Na]⁺ 209.03552 144.0

[M-H]⁻ 185.03902 139.4

[M+NH₄]⁺ 204.08012 155.2

[M+K]⁺ 225.00946 140.9

[M+H-H₂O]⁺ 169.04356 129.9

[M+HCOO]⁻ 231.04450 156.1

[M+CH₃COO]⁻ 245.06015 182.1

[M+Na-2H]⁻ 207.02097 141.3

[M]⁺ 186.04575 135.7

[M]⁻ 186.04685 135.7

Data sourced from PubChem.

[1]
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A common fragmentation pathway for aromatic sulfonamides in electrospray ionization mass

spectrometry involves the elimination of SO₂.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule. Although specific experimental spectra for N-(2-
Aminophenyl)methanesulfonamide are not readily available, the expected chemical shifts

can be estimated based on data from structurally similar compounds and established

substituent effects.[3][4]

2.2.1. ¹H NMR Spectroscopy

The expected ¹H NMR spectrum in DMSO-d₆ would exhibit signals corresponding to the

aromatic protons, the amine protons, the sulfonamide proton, and the methyl protons.

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

-NH₂ (Amino) ~5.0 broad s 2H

-SO₂NH-

(Sulfonamide)
~9.0 - 10.0 broad s 1H

Aromatic-H ~6.5 - 7.5 m 4H

-CH₃ (Methyl) ~2.9 - 3.0 s 3H

Note: Chemical shifts

(δ) are in parts per

million (ppm). s =

singlet, m = multiplet.

Expected values are

estimations and may

vary based on

experimental

conditions.

2.2.2. ¹³C NMR Spectroscopy
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The proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is expected to show distinct signals for

each carbon atom in a unique chemical environment.

Carbon Assignment Expected Chemical Shift (δ, ppm)

Aromatic C-NH₂ ~145 - 150

Aromatic C-NHSO₂CH₃ ~120 - 125

Aromatic C-H ~115 - 130

-CH₃ (Methyl) ~40

Note: Chemical shifts (δ) are in parts per million

(ppm). Expected values are estimations and

may vary based on experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of N-(2-
Aminophenyl)methanesulfonamide is expected to display key absorption bands confirming

the presence of the amine, sulfonamide, and aromatic moieties.[3][5]
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Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H (Primary Amine)
Symmetric &

Asymmetric Stretch
3300 - 3500 Medium

N-H (Sulfonamide) Stretch ~3250 Medium

C-H (Aromatic) Stretch 3000 - 3100 Medium

C-H (Methyl) Stretch 2850 - 3000 Medium

C=C (Aromatic) Stretch 1450 - 1600 Medium

S=O (Sulfonamide) Asymmetric Stretch ~1320 Strong

S=O (Sulfonamide) Symmetric Stretch ~1150 Strong

S-N (Sulfonamide) Stretch ~900 Medium

Note: Expected values

are estimations and

may vary based on

experimental

conditions.

Experimental Protocols
Standard analytical techniques are employed for the spectroscopic characterization of N-(2-
Aminophenyl)methanesulfonamide.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a

suitable deuterated solvent, such as dimethyl sulfoxide (DMSO-d₆).

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio.
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¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. Due to the lower natural

abundance of ¹³C, a greater number of scans is required to obtain a spectrum with adequate

signal intensity.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: Samples are typically analyzed as KBr pellets. A small amount of the

sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained

using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Spectra are recorded in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source,

coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water

with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative

ion mode) and infused directly or introduced via a liquid chromatography system.

Data Acquisition: Data is acquired in either positive or negative ion mode over a relevant

mass-to-charge (m/z) range. Collision-induced dissociation (CID) is used to generate

fragmentation data for structural elucidation.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like N-(2-Aminophenyl)methanesulfonamide.
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Caption: A generalized workflow for the spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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